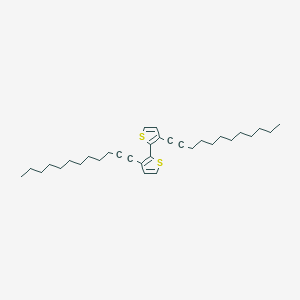
3,3'-Di(dodec-1-yn-1-yl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them interesting for various applications in materials science, particularly in organic electronics and photovoltaics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene typically involves the coupling of 2,2’-bithiophene with dodec-1-yne. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Triethylamine
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene can undergo various types of reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce halogen atoms onto the thiophene rings.
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in bioorganic chemistry for the development of new materials.
Medicine: Could be explored for its biological activity, although specific applications would require further research.
Industry: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene would depend on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. The molecular targets and pathways would involve interactions with other conjugated systems or electrodes in devices.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dihexyl-2,2’-bithiophene
- 3,3’-Dioctyl-2,2’-bithiophene
- 3,3’-Didecyl-2,2’-bithiophene
Comparison
Compared to its shorter alkyl chain analogs, 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene may exhibit different solubility, melting points, and electronic properties. The longer alkyl chains can influence the compound’s packing in solid-state structures, potentially affecting its performance in electronic applications.
Properties
CAS No. |
864838-90-4 |
|---|---|
Molecular Formula |
C32H46S2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
3-dodec-1-ynyl-2-(3-dodec-1-ynylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C32H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-33-31(29)32-30(26-28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-20H2,1-2H3 |
InChI Key |
NQXOSUAFXSLTTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC1=C(SC=C1)C2=C(C=CS2)C#CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















